molecular formula C24H34O4 B1654756 3,20-Dioxopregn-4-en-17-yl propanoate CAS No. 2693-85-8

3,20-Dioxopregn-4-en-17-yl propanoate

Cat. No.: B1654756
CAS No.: 2693-85-8
M. Wt: 386.5 g/mol
InChI Key: FOEWOVDSUXQZCV-NSWVHSCQSA-N
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Description

Contextualization within the Pregnane (B1235032) Steroid Family

The pregnane steroid family forms a major class of hormones characterized by a 21-carbon skeleton, known as the pregnane nucleus. ontosight.aiwikipedia.org This family is fundamental to numerous physiological processes. ontosight.ai The parent hydrocarbon for this group is pregnane, and its derivatives include some of the most vital endogenous steroids, such as progesterone (B1679170). wikipedia.orgwikiwand.com

Pregnane derivatives are broadly categorized based on their chemical structure, such as pregnenes (containing one double bond) and pregnadienes (containing two double bonds). wikipedia.org 3,20-Dioxopregn-4-en-17-yl propanoate is a pregnene derivative, as indicated by the "-en" suffix in its name, signifying a double bond in the steroid's A-ring between carbons 4 and 5.

Most biologically significant pregnanes, including progesterone and cortisol, serve as crucial intermediates or end-products in steroidogenesis. ontosight.ainj-finechem.com They are synthesized from pregnenolone (B344588), a precursor derived from cholesterol. ontosight.ai The addition of various functional groups (like hydroxyl, ketone, or ester groups) to the pregnane backbone gives rise to a vast array of compounds with diverse biological activities, which are explored for various research and potential therapeutic applications. nj-finechem.comdrugbank.com

Academic Significance of 17-Propanoate Esters in Steroid Research

The esterification of steroids at specific positions, particularly the 17-hydroxyl group, is a well-established strategy in medicinal chemistry to create prodrugs with modified properties. wikipedia.orgdrugbank.com The addition of a propanoate (a three-carbon ester) group, as seen in this compound, holds significant academic interest for several reasons.

Esterification, such as with propanoate or the longer-chain caproate, generally increases the lipophilicity of the steroid molecule. wikipedia.org This change affects how the compound is absorbed, distributed, metabolized, and excreted. For instance, in the case of testosterone (B1683101), a 17β-hydroxyl steroid, esterification to testosterone propionate (B1217596) creates a slower-releasing and longer-acting form of the hormone when administered via intramuscular injection. drugbank.comwikipedia.org The ester must be cleaved by enzymes in the body to release the active parent steroid. drugbank.com

This prodrug approach is a key area of steroid research. By modifying the ester chain length—from acetate (B1210297) (two carbons) to propanoate (three carbons) to caproate (six carbons)—researchers can fine-tune the compound's duration of action. wikipedia.orgnih.gov Studies on 17α-hydroxyprogesterone derivatives have shown that esterification at this position can enhance progestogenic activity compared to the parent compound. wikipedia.org The propanoate ester, therefore, represents a specific point in this spectrum of chemical modification, allowing for systematic investigation into structure-activity relationships and the optimization of pharmacokinetic profiles for research purposes.

Overview of Research Trajectories for Pregnane Derivatives

Research into pregnane derivatives is a dynamic and multifaceted field, driven by their central role in physiology and their potential as templates for new synthetic compounds. nj-finechem.com These research efforts can be broadly categorized into several key trajectories.

One major area of investigation is the synthesis of novel pregnane derivatives with specific biological activities. acs.org Researchers modify the pregnane skeleton at various positions to create compounds that can act as inhibitors for specific enzymes involved in steroid metabolism. acs.org For example, studies have described the synthesis of pregnene derivatives with modifications to the D-ring and the side chain at position 17 to develop inhibitors of human testicular 17α-hydroxylase/C17,20-lyase, an enzyme complex crucial for androgen biosynthesis. acs.org

Another significant research direction involves exploring the potential of pregnane derivatives in oncology. The biological importance of these steroids is linked to their potential use against hormone-dependent cancers. nih.gov For instance, researchers have synthesized pregnane derivatives incorporating triazole or imidazole (B134444) rings and evaluated their antiproliferative activity on human cancer cell lines, including those for prostate (PC-3) and breast (MCF7) cancer. nih.gov Studies have also examined how different classes of pregnane derivatives affect the cell growth of human breast tumor cells, revealing complex interactions with hormone receptors. nih.gov

Synthetic Pathways to this compound and Analogues

The creation of this compound, a derivative of the endogenous steroid 17α-hydroxyprogesterone, hinges on efficient and specific chemical reactions. The core of its synthesis is the esterification of the C-17 hydroxyl group.

The immediate precursor for the synthesis of this compound is 17α-hydroxyprogesterone. wikipedia.orgnih.gov This steroid is a naturally occurring metabolite derived from progesterone or 17α-hydroxypregnenolone and is primarily produced in the adrenal glands. wikipedia.org For commercial and laboratory synthesis, 17α-hydroxyprogesterone is often produced semi-synthetically from other more abundant steroids.

A common industrial route starts with androstenedione (B190577) (AD). google.com The synthesis involves a multi-step process:

Cyanohydrin Formation: Androstenedione undergoes a nucleophilic addition reaction at the C-17 carbonyl group with acetone (B3395972) cyanohydrin. This reaction is conducted under controlled pH conditions (typically 9-11) to stereoselectively form 17α-hydroxy-17β-cyanoandrost-4-en-3-one. google.com

Protection of Carbonyl Groups: To prevent side reactions in subsequent steps, the C-3 carbonyl group is protected, often by forming a ketal. google.com

Grignard Reaction: The protected intermediate is then treated with a Grignard reagent, such as methylmagnesium chloride, which attacks the nitrile group. google.com

Hydrolysis: The final step involves acidic hydrolysis to remove the protecting groups and convert the intermediate imine to the C-20 ketone, yielding 17α-hydroxyprogesterone. google.com

Alternative starting materials can include plant-derived sterols, which are chemically converted to the progesterone skeleton. google.com

The conversion of 17α-hydroxyprogesterone to its propanoate ester is achieved through esterification of the tertiary hydroxyl group at the C-17 position. A common method for this transformation is the Fischer-Speier esterification or a modification thereof. masterorganicchemistry.commasterorganicchemistry.com

The reaction mechanism proceeds as follows:

Protonation of the Carboxylic Acid: The propionylating agent, typically propanoic acid or its anhydride, is activated by an acid catalyst (e.g., p-toluenesulfonic acid). masterorganicchemistry.comgoogle.com

Nucleophilic Attack: The C-17 hydroxyl group of the steroid acts as a nucleophile, attacking the activated carbonyl carbon of the propionylating agent. masterorganicchemistry.com

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of a water molecule (if starting from propanoic acid) or a carboxylic acid molecule (if starting from an anhydride), leading to a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the intermediate to yield the neutral ester product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the product, the reaction is often carried out with an excess of the acylating agent or by removing the water byproduct, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for C-17 Esterification
ParameterCondition/ReagentPurposeReference
Starting Material17α-HydroxyprogesteroneProvides the steroid skeleton with the C-17 hydroxyl group. google.com
Acylating AgentPropanoic acid or Propanoic anhydrideSource of the propanoate group. google.com
Catalystp-Toluenesulfonic acid, Sulfuric acidActivates the acylating agent for nucleophilic attack. masterorganicchemistry.comgoogle.com
SolventToluene, Pyridine (B92270)Serves as the reaction medium; pyridine can also act as a catalyst and acid scavenger. google.com
Reaction ControlAzeotropic distillation (Dean-Stark trap)Removes water to shift the equilibrium towards the ester product. masterorganicchemistry.com

Maintaining the correct stereochemistry of the pregnane skeleton is critical. The steroid nucleus contains multiple chiral centers, and its biological function is highly dependent on its three-dimensional structure. Stereoselective synthesis is achieved through several strategies. nih.govrsc.org

One approach involves starting with a precursor that already possesses the desired stereochemistry, such as a naturally derived steroid like 17α-hydroxypregnenolone diacetate. nih.gov Subsequent transformations are then designed to be regio- and stereoselective to avoid isomerization or other unwanted changes. nih.gov For example, the reduction of the 20-keto group in 17α-hydroxy-20-ketosteroids can be controlled to produce specific stereoisomers. nih.gov Total synthesis strategies, while more complex, offer greater flexibility and can employ chiral catalysts or auxiliaries to establish the correct stereochemistry during the construction of the steroid framework. researchgate.net

Functional Group Interconversions and Structural Modifications of the Pregnane Skeleton

To explore structure-activity relationships, the basic pregnane skeleton can be modified at various positions. These derivatizations can alter the compound's metabolic stability and biological activity.

Halogenation is a common modification in steroid chemistry. mt.com Introducing halogen atoms (F, Cl, Br) at specific positions on the pregnane nucleus can significantly influence the molecule's properties. nih.govoup.com These halogenated analogues serve as probes for studying the active sites of steroid-metabolizing enzymes like CYP17A1 and CYP21A2. nih.gov

The methods for halogenation vary depending on the desired position and the specific halogen. For instance, introducing fluorine at C-17 has been used to create analogues for metabolic studies. nih.gov Halogenation at the C-6 position has also been explored, with research indicating that the electronegativity of the halogen at this position can affect the compound's biological profile. mt.comnih.gov

Table 2: Examples of Halogenation on the Pregnane Nucleus
PositionHalogenSynthetic ApproachPurpose of ModificationReference
C-6Cl, BrReaction with N-haloimides on a diene intermediate.Investigate the effect of halogen electronegativity on biological activity. nih.gov
C-17FUtilizing specific fluorinating agents on a suitable precursor.Probe the active site of the CYP17A1 enzyme. nih.gov
C-21F, Cl, BrNucleophilic addition of haloform anions or use of trichloroacetyl chloride.Probe the active site of the CYP21A2 enzyme. nih.gov

Besides halogenation, other functional groups can be introduced at various positions to create novel analogues.

C-6 Modifications: The introduction of a methyl group or a halogen at the C-6 position is a common strategy. For example, 17α-acetoxy-6-chloro-16β-methylpregna-4,6-diene-3,20-dione is an analogue modified at C-6 and C-16. nih.gov These changes can impact receptor binding and metabolic stability.

C-9 Modifications: Modifications at C-9, often involving the introduction of a halogen like fluorine, are characteristic of potent corticosteroids, but this strategy is also applied to other steroid classes to enhance activity.

C-16 Modifications: The introduction of methyl or methylene (B1212753) groups at the C-16 position is a well-established method to influence the activity of pregnane derivatives. For instance, the presence of a 16β-methyl group has been incorporated into various steroid structures to modulate their biological effects. nih.gov

These structural modifications are crucial for fine-tuning the properties of pregnane-based compounds for various research applications.

An In-depth Analysis of this compound

The compound this compound, a derivative of the endogenous steroid hormone 17α-hydroxyprogesterone, serves as a significant subject of study within the field of medicinal and synthetic organic chemistry. This article provides a focused examination of the chemical synthesis and derivatization strategies pertinent to this steroid, with a particular emphasis on the generation of A6-steroids and related azide (B81097) derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2693-85-8

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C24H34O4/c1-5-21(27)28-24(15(2)25)13-10-20-18-7-6-16-14-17(26)8-11-22(16,3)19(18)9-12-23(20,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,22+,23+,24+/m1/s1

InChI Key

FOEWOVDSUXQZCV-NSWVHSCQSA-N

SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C

Canonical SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Other CAS No.

2693-85-8

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthesis of A6-Steroids and Related Azides

The introduction of a double bond at the C6-C7 position (A6) of the steroid nucleus and the incorporation of an azide (B81097) functionality are key derivatization strategies that can significantly modulate the biological profile of progesterone (B1679170) analogs.

The creation of a Δ6 double bond in the progesterone scaffold is a well-established transformation. A common method involves the dehydrogenation of the parent 3-keto-Δ4-steroid. Reagents such as chloranil (B122849) (tetrachloro-1,4-benzoquinone) are effective for this purpose. For instance, the dehydrogenation of 17α-caproyloxy-progesterone with chloranil in refluxing tetrahydrofuran (B95107) has been shown to yield the corresponding 17α-caproyloxy-Δ6-progesterone. A similar strategy can be applied to this compound to furnish 3,20-Dioxopregna-4,6-dien-17-yl propanoate.

Another approach to access A6-steroids involves the introduction of a leaving group at the C6 position, followed by elimination. For example, 6-chloro-6-dehydro-17α-acetoxyprogesterone has been synthesized, highlighting the viability of this pathway. organic-chemistry.org

The synthesis of steroidal azides, particularly at the C6 position, can be approached through several methodologies, often utilizing the reactivity of the enone system in the A-ring or by functionalizing a pre-existing A6-steroid.

One general and effective method for the azidation of α,β-unsaturated ketones is the conjugate addition of an azide source. organic-chemistry.org Trimethylsilyl azide (TMSN3) in the presence of an acid or a catalyst can be used to introduce the azide group at the β-position of an enone. acs.org For a Δ4-3-keto steroid, this would typically lead to a 6-azido derivative. The reaction of halogen azides with Δ6-steroids has also been investigated. The addition of bromine azide to 3,20-dioxopregna-4,6-dien-17α-yl acetate (B1210297) results in the formation of 7α-azido-6β-bromo-3,20-dioxopregn-4-en-17α-yl acetate. rsc.org Subsequent elimination of hydrazoic acid from this intermediate, promoted by a suitable base, can lead to the formation of a 4-azido-3,20-dioxopregna-4,6-dien-17α-yl acetate. rsc.org

Furthermore, the Vilsmeier reaction (using a mixture of phosphorus oxychloride and dimethylformamide) on a steroidal enol ether can introduce a formyl group at the C6 position. This formyl group can then be converted into an oxime, which upon treatment with reagents like phosphorus oxychloride can yield a nitrile. researchgate.net While not a direct azidation, this pathway opens up possibilities for further functionalization to an azide. A more direct route involves the treatment of a β-halo aldehyde intermediate with sodium azide to afford an azido-formyl derivative. nih.gov

A different strategy involves the synthesis of aza-steroids, where a nitrogen atom is incorporated into the steroid skeleton. For example, 6-azaprogesterone has been synthesized from pregnenolone (B344588) via a 7-azido-5-oxo-6-nor-5,7-secopregnane intermediate, which undergoes a Staudinger (aza-Wittig) reaction to form the 6-azapregnane core. nih.gov

The following table summarizes key reactions for the synthesis of A6-steroids and their azide derivatives based on progesterone-like structures.

Starting MaterialReagent(s)Product(s)Research Finding
17α-caproyloxy-progesteroneChloranil, Tetrahydrofuran17α-caproyloxy-Δ6-progesteroneDehydrogenation effectively introduces a Δ6 double bond.
17α-acetoxyprogesterone derivatives-6-chloro-6-dehydro-17α-acetoxyprogesteroneDemonstrates synthesis of A6-steroids via elimination from a 6-halo intermediate. organic-chemistry.org
α,β-Unsaturated KetonesTrimethylsilyl azide (TMSN3), Acetic Acid, Tertiary Amineβ-Azido KetonesTertiary amines catalyze the conjugate addition of azide to enones. acs.org
3,20-Dioxopregna-4,6-dien-17α-yl acetateBromine Azide7α-azido-6β-bromo-3,20-dioxopregn-4-en-17α-yl acetateHalogen azides add across the Δ6 double bond. rsc.org
7α-azido-6β-bromo-3,20-dioxopregn-4-en-17α-yl acetateTetramethylammonium fluoride4-azido-3,20-dioxopregna-4,6-dien-17α-yl acetateElimination of hydrazoic acid can lead to a rearranged azido-diene system. rsc.org
PregnenoloneMultiple steps including ozonolysis and Staudinger reaction6-AzaprogesteroneA multi-step synthesis to incorporate nitrogen into the B-ring via an azido (B1232118) intermediate. nih.gov
Steroidal enol etherVilsmeier reagent (POCl3/DMF), then Hydroxylamine, then POCl36-Cyano-Δ6-steroidA route to introduce a nitrogen-containing functional group at C6 via a formyl intermediate. researchgate.net
Steroidal β-halo aldehydeSodium AzideAzido-formyl derivativeDirect conversion of a halo-aldehyde to an azido-aldehyde. nih.gov

Structure Activity Relationship Sar Investigations of Pregnane 17 Propanoate Analogues

Correlating Structural Features with Biological Activity Profiles (Preclinical)

Influence of Substituents on Steroid Receptor Binding Affinity

The nature and position of substituents on the steroid nucleus play a critical role in determining the binding affinity and selectivity for different steroid receptors. The 17α-position, where the propanoate ester is located, is a key determinant of activity.

The presence of a 17α-hydroxyl group on the progesterone (B1679170) backbone, as seen in 17α-hydroxyprogesterone, dramatically decreases both the affinity and progestational activity compared to progesterone itself. However, the esterification of this hydroxyl group can significantly modulate receptor binding. For instance, the addition of an acetate (B1210297) group to protect the free 17α-hydroxyl group of certain 19-nor-progesterone derivatives has been shown to restore high affinity for the progesterone receptor. This suggests that the size and nature of the ester group at the 17α-position are crucial for optimal interaction with the receptor's ligand-binding pocket.

Studies on various 17α-hydroxyprogesterone derivatives have demonstrated that compounds like AMOL phenyl propionate (B1217596) and AMOL isopropyl ester exhibit pronounced gestagenic activity, indicating that the ester moiety is well-tolerated and can even enhance the desired biological effect. The selectivity of a progestin is a critical aspect of its preclinical profile, with a higher ratio of affinity for the progesterone receptor over the androgen receptor being a desirable characteristic to minimize androgenic side effects.

The following table summarizes the relative binding affinity (RBA) of 17α-hydroxyprogesterone caproate, a longer-chain ester analogue, for human progesterone and glucocorticoid receptors, providing insight into the influence of a 17α-ester group.

CompoundReceptorRelative Binding Affinity (%)
ProgesteroneProgesterone Receptor (hPR-B)100
17α-Hydroxyprogesterone CaproateProgesterone Receptor (hPR-B)26
DexamethasoneGlucocorticoid Receptor (hGR)100
17α-Hydroxyprogesterone CaproateGlucocorticoid Receptor (hGR)0.5

Impact of Lipophilicity on Pharmacological Efficacy in Preclinical Models

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its pharmacological efficacy. In the context of pregnane-17-propanoate analogues, modifications to the ester chain at the 17α-position can significantly alter the molecule's lipophilicity.

While specific preclinical studies directly correlating the lipophilicity of a series of 3,20-dioxopregn-4-en-17-yl propanoate analogues with their in vivo efficacy are not extensively detailed in publicly available literature, general principles of steroid pharmacology suggest a direct relationship. Increased lipophilicity can enhance the absorption of the compound after administration and facilitate its distribution into target tissues. Furthermore, the ester group can protect the 17α-hydroxyl group from rapid metabolism, thereby prolonging the duration of action. The choice of the ester, such as propanoate, is a strategic decision to balance lipophilicity for optimal pharmacokinetic and pharmacodynamic properties.

Stereochemical Determinants of Biological Response

The stereochemistry of the steroid nucleus is fundamental to its biological activity. The rigid, three-dimensional structure of the pregnane (B1235032) core dictates how the molecule fits into the ligand-binding pocket of a steroid receptor. Any alteration in the stereochemistry at the various chiral centers of the steroid backbone can lead to a complete loss of activity.

The conformation of the 17β-acetyl side chain in progesterone and its analogues is particularly important for progestational activity. Studies on related compounds have shown that an unusual conformation of this side chain can lead to a lack of progestogenic activity, as it may hinder the necessary conformation for binding to the progesterone receptor. While the propanoate group at the 17α-position of this compound is not directly analogous to the 17β-acetyl group of progesterone, the principle of a specific and required three-dimensional arrangement for effective receptor binding remains paramount. The precise orientation of the propanoate ester within the receptor's binding site will undoubtedly influence the stability of the ligand-receptor complex and the subsequent biological response.

Molecular Modeling and Computational Approaches in SAR Studies

In recent years, molecular modeling and computational chemistry have become indispensable tools in the study of structure-activity relationships for steroid receptor ligands. These in silico methods provide valuable insights into the molecular interactions between ligands and their receptor targets, helping to rationalize experimental findings and guide the design of new, more potent, and selective compounds.

For pregnane-17-propanoate analogues, molecular docking simulations can predict the preferred binding orientation of the molecule within the ligand-binding pocket of steroid receptors. These models can highlight key hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity. For example, the carbonyl oxygen of the propanoate group and the keto groups at positions 3 and 20 of the steroid nucleus are likely to act as hydrogen bond acceptors, forming crucial interactions with specific amino acid residues in the receptor.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By analyzing a series of related compounds with known biological activities, QSAR models can be developed to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with receptor binding affinity or pharmacological potency. Such models can then be used to predict the activity of novel, untested analogues of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. These computational approaches, in conjunction with experimental preclinical data, are vital for a comprehensive understanding of the SAR of pregnane-17-propanoate analogues and for the future development of novel steroid-based therapeutics.

Metabolic Pathways and Biotransformation Studies

Identification of Metabolites of 3,20-Dioxopregn-4-en-17-yl Propanoate and its Analogues (In Vitro and Animal Models)

In vitro and animal studies on progesterone (B1679170) and its esters have elucidated the primary metabolic steps. The initial and most critical step in the metabolism of this compound is the hydrolysis of the ester bond at the C-17 position.

The hydrolysis of the propionate (B1217596) ester at the C-17 position is catalyzed by non-specific esterases present in various tissues and blood. nih.govergogenics.org This enzymatic cleavage releases the active steroid hormone, progesterone, and propionic acid. The rate of this hydrolysis can be influenced by the chain length of the ester group, with some studies suggesting that different enzymes may be responsible for cleaving long- and short-chain steroid esters. nih.gov Once hydrolyzed, the liberated progesterone becomes the primary substrate for further metabolic transformations.

Following hydrolysis and any subsequent Phase I modifications, progesterone and its metabolites undergo Phase II conjugation reactions to form highly water-soluble compounds that can be readily excreted. cas.czwikipedia.org The most prominent conjugation reactions for steroids are glucuronidation and sulfation. cas.cznih.gov

Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl groups of the steroid metabolites. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov For progesterone metabolites, glucuronidation primarily occurs at the 3α-hydroxyl group. The resulting glucuronide conjugates are then eliminated from the body, mainly through urine. cas.cz

Sulfation: In this pathway, a sulfonate group is attached to the steroid molecule, a reaction catalyzed by sulfotransferases (SULTs). nih.govnih.gov Sulfation is another important mechanism for increasing the water solubility of steroid metabolites, preparing them for excretion. nih.gov

Enzymatic Systems Involved in Pregnane (B1235032) Steroid Metabolism (In Vitro)

The metabolism of pregnane steroids like progesterone is mediated by a complex interplay of various enzymatic systems, primarily located in the liver.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes is central to the Phase I metabolism of progesterone. mdpi.com In vitro studies have identified several CYP isoforms involved in the hydroxylation of the progesterone molecule at various positions. CYP3A4 is a major enzyme responsible for the metabolism of many steroids, including progesterone. nih.govresearchgate.net It catalyzes hydroxylation at positions such as 6β and 16α. nih.govnih.gov Other CYP enzymes may also contribute to the formation of a variety of hydroxylated metabolites.

Reductases: Following the initial CYP-mediated oxidations, reductases play a crucial role in the further metabolism of progesterone. Key enzymes include 5α-reductase and 5β-reductase, which reduce the double bond between carbons 4 and 5. wikipedia.org Subsequently, 3α-hydroxysteroid dehydrogenase and 20α-hydroxysteroid dehydrogenase catalyze the reduction of the keto groups at positions 3 and 20, respectively, leading to the formation of various pregnanediols and pregnanolones. wikipedia.org

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): As mentioned earlier, these enzyme families are responsible for the Phase II conjugation of progesterone metabolites. Polymorphisms in the genes encoding these enzymes can lead to inter-individual variations in steroid metabolism. nih.gov

Comparative Metabolomic Profiling in Biological Systems

Metabolomic profiling allows for the comprehensive analysis of all metabolites in a biological sample, providing a "fingerprint" of the metabolic state. nih.gov This approach has been applied to study steroid metabolism in various physiological and pathological conditions. nih.gov By analyzing the patterns of steroid metabolites in urine or blood, researchers can gain insights into the activity of steroidogenic and metabolic pathways. nih.govnih.gov

The table below summarizes the key enzymes involved in the metabolism of the parent compound, progesterone.

Enzyme Family Specific Enzyme(s) Metabolic Reaction Resulting Metabolites
EsterasesNon-specific carboxylesterasesHydrolysis of C-17 propionate esterProgesterone
Cytochrome P450CYP3A4, other CYPsHydroxylationHydroxyprogesterones (e.g., 6β-OHP, 16α-OHP)
Reductases5α-reductase, 5β-reductaseReduction of C4-C5 double bondDihydroprogesterones
Dehydrogenases3α-HSD, 20α-HSDReduction of keto groupsPregnanolones, Pregnanediols
TransferasesUGTs, SULTsGlucuronidation, SulfationGlucuronide and sulfate (B86663) conjugates

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantificationlabcorp.com

Chromatography is a fundamental technique for separating 3,20-Dioxopregn-4-en-17-yl propanoate from its precursors, metabolites, and other related steroids. The choice of method depends on the analytical goal, whether it is quantification, purity assessment, or preparative separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid esters due to its versatility and high resolution. Developing a robust HPLC method involves optimizing several key parameters to achieve efficient separation and accurate quantification.

Methods are typically developed using reversed-phase columns, such as C18, which are effective for separating hydrophobic molecules like steroid esters. nih.govnih.govdss.go.th The mobile phase often consists of a gradient mixture of an aqueous component and an organic solvent like methanol (B129727) or acetonitrile, allowing for the elution of a wide range of compounds with varying polarities. nih.govdss.go.th Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to capture the chromophore of the steroid molecule, often around 240-254 nm. nih.gov For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC is frequently coupled with mass spectrometry. nih.gov

Method validation is crucial and includes assessing linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). dss.go.th For instance, a developed HPLC method with fluorescence detection for the parent compound, 17α-hydroxyprogesterone, demonstrated linearity up to 1000 ng/mL with detection limits in the femtomole range. dss.go.th

Table 1: Example HPLC Method Parameters for Analysis of Related Steroids

ParameterCondition 1Condition 2
Column Waters C18 Symmetry (3.5 µm, 2.1 x 50 mm) nih.govC18 column (5 µm, 4.6 mm i.d. × 150 mm) nih.gov
Mobile Phase Gradient of 5% methanol in water and methanol, with 0.01% ammonium (B1175870) hydroxide (B78521) nih.govAcetonitrile:Water (53:47 v/v) or Methanol:Water (60:40 v/v) nih.gov
Flow Rate 0.3 mL/min nih.govNot specified
Detector Mass Spectrometer (MS/MS) nih.govUV Detector (240 and 254 nm) nih.gov
Analyte 17α-hydroxyprogesterone caproate nih.gov17α-hydroxyprogesterone nih.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for steroid analysis. nih.govdss.go.th Due to the low volatility of steroid hormones like this compound, derivatization is often a necessary step to increase their thermal stability and volatility for GC analysis. This process involves chemically modifying the molecule, for instance, by creating silyl (B83357) ethers from hydroxyl groups.

GC-MS offers excellent chromatographic separation and high specificity, making it a reliable method for confirming the presence of steroids. dss.go.th The technique has been used as a reference method for the analysis of the parent compound, 17α-hydroxyprogesterone, providing results that correlate well with other advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for assessing the purity of this compound. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks of bulk substances and raw materials.

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of solvents is optimized to achieve a good separation between the main compound and any potential impurities. After development, the separated spots are visualized, commonly under UV light or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or sulfuric acid charring) that reacts with the compounds to produce colored spots. The purity is assessed by comparing the intensity of the main spot to any secondary spots.

Mass Spectrometry for Structural Elucidation and Metabolite Identificationnih.govwaters.comsoton.ac.uk

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing detailed information on its molecular weight, structure, and fragmentation patterns. google.com When combined with a chromatographic inlet, it offers unparalleled selectivity and sensitivity. waters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in complex biological matrices like plasma, serum, and dried blood spots. nih.govnih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. waters.com

Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the matrix before analysis. nih.govthermofisher.com The analyte is then ionized, typically using electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), and detected in multiple reaction monitoring (MRM) mode. nih.govthermofisher.com In MRM, a specific precursor ion (corresponding to the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This process provides very high specificity, minimizing the impact of matrix effects. waters.com

LC-MS/MS methods for related compounds have been validated with excellent performance, showing high linearity (R² > 0.99), good precision (CV < 15%), and low limits of quantification, often in the low ng/mL range. nih.govnih.govresearchgate.net For example, one method for 17α-hydroxyprogesterone caproate was linear over a range of 1–200 ng/mL with intra- and inter-day variations below 15%. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Analysis of Related Steroids

ParameterMethod 1 (17-OHPC in Plasma) nih.govMethod 2 (17-OHP in Serum) researchgate.netMethod 3 (17-OHP in Plasma) nih.gov
Sample Preparation Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Liquid Extraction
Chromatography Waters C18 Symmetry columnC16-amide reverse-phase columnReversed-phase C18 column
Ionization Source Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive ModeNot specified
MS Detection Mode Multiple Reaction Monitoring (MRM)Selected Reaction Monitoring (SRM)Selected Reaction Monitoring (SRM)
MRM Transition m/z 429.10 → 313.10m/z 331 → 109Not specified
Linearity Range 1–200 ng/mL0.156–80 nmol/LNot specified
Precision (%CV) <15%7.9–15.4%7.4–12.0%

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors below 5 parts per million (ppm). This capability is crucial for the unambiguous identification of this compound and for distinguishing it from other isobaric compounds (molecules with the same nominal mass).

The accurate mass data allows for the determination of the elemental formula of the parent compound and its fragments, which is a powerful tool for structural elucidation. In research settings, HRMS is invaluable for identifying unknown metabolites. By comparing the accurate masses of potential metabolites in a biological sample to theoretical values, researchers can profile metabolic pathways with a high degree of confidence. This level of specificity is essential for ensuring the correct identification of compounds, especially when reference standards are not available.

Spectroscopic Techniques in Pregnane (B1235032) Structure Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of synthetic pregnane derivatives like this compound. These techniques probe the interactions of electromagnetic radiation with the molecule, yielding spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules, including complex steroids. nih.gov It provides profound insight into the carbon-hydrogen framework and the relative orientation of atoms, which is crucial for determining the stereochemistry of the numerous chiral centers in the pregnane skeleton.

For this compound, both ¹H and ¹³C NMR spectroscopy are employed. The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information about the carbon skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of a pregnane derivative is complex due to the large number of protons in similar chemical environments. rsc.org However, specific signals are characteristic of the core structure. For instance, the vinylic proton at the C-4 position typically appears as a singlet at approximately 5.7 ppm. The two angular methyl groups, C-18 and C-19, give rise to sharp singlet signals, usually found upfield around 0.7-1.2 ppm. The protons of the acetyl group at C-17 would be expected around 2.1 ppm in the parent 17-hydroxyprogesterone, but the propanoate ester group at this position in the title compound will shift the signals of adjacent protons. The methylene (B1212753) protons of the propanoate group are expected to resonate around 2.3 ppm, while the methyl protons of this group would appear as a triplet around 1.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon framework. The carbonyl carbons at C-3 and C-20 are highly deshielded and appear significantly downfield, typically in the range of 199-210 ppm. The carbons of the C-4 and C-5 double bond are also characteristic, with C-5 appearing around 170 ppm and C-4 around 124 ppm. The ester carbonyl of the propanoate group would introduce an additional signal in the downfield region, expected around 174 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the complex proton and carbon signals and confirming the connectivity and stereochemistry of the molecule. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-4~ 5.7s
H-18 (CH₃)~ 0.7s
H-19 (CH₃)~ 1.2s
H-21 (CH₃)~ 2.1s
Propanoate-CH₂~ 2.3q
Propanoate-CH₃~ 1.1t

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-3~ 199
C-20~ 209
C-4~ 124
C-5~ 171
C-17~ 90
C-18~ 14
C-19~ 17
C-21~ 31
Propanoate C=O~ 174
Propanoate-CH₂~ 28
Propanoate-CH₃~ 9

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence of specific functional groups results in characteristic absorption bands. For this compound, the IR spectrum would be dominated by the stretching vibrations of its three carbonyl groups. The α,β-unsaturated ketone in the A-ring (C-3 carbonyl) typically shows a strong absorption band around 1675 cm⁻¹. The saturated ketone at C-20 would absorb at a higher frequency, generally around 1710 cm⁻¹. The ester carbonyl of the propanoate group at C-17 is expected to exhibit a strong band in the range of 1735-1750 cm⁻¹. orgchemboulder.com The spectrum would also feature C-H stretching and bending vibrations, as well as C-O stretching bands from the ester group in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (α,β-unsaturated ketone, C-3)~ 1675
C=O (saturated ketone, C-20)~ 1710
C=O (ester, C-17)1735-1750
C=C (alkene)~ 1615
C-O (ester)1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The primary chromophore in this compound is the α,β-unsaturated ketone system in the A-ring. This conjugated system gives rise to a strong π → π* transition, which is typically observed as a maximum absorption (λmax) in the region of 240 nm. nih.gov This characteristic absorption is a key indicator of the 4-en-3-one steroid structure. The presence of the propanoate ester at C-17 does not significantly influence the UV-Vis spectrum, as it is not part of the conjugated system.

Preclinical Pharmacological Investigations and Mechanistic Insights

In Vitro Pharmacological Profiling in Relevant Cell Lines

No studies detailing the in vitro pharmacological profile of 3,20-Dioxopregn-4-en-17-yl propanoate in any cell line were identified. Research on related compounds like progesterone (B1679170) and 17-OHPC has explored their effects on myometrial contractility and cervical cells, but this information cannot be extrapolated to the specific propanoate ester .

Animal Model Studies for Efficacy and Mechanism Validation

There is no available research on the use of this compound in animal models to validate its efficacy or elucidate its mechanism of action.

No data from vasoconstriction assays or other dermatological models for this compound could be located. Such assays are typically used to assess the potency of topical corticosteroids, but no such evaluation for this specific compound has been published.

Investigations into the effects of this compound in animal models of androgen-dependent diseases have not been reported in the available scientific literature.

Pharmacokinetic Studies in Preclinical Species (Absorption, Distribution, Excretion)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species is not available. Pharmacokinetic profiles are determined through specific preclinical studies which have not been published for this compound.

Future Directions and Emerging Research Areas

Development of Novel Pregnane-Based Scaffolds for Targeted Therapies

The development of novel therapeutics increasingly relies on the strategic design of molecules that can precisely interact with specific biological targets, thereby maximizing therapeutic effects while minimizing off-target side effects. The pregnane (B1235032) skeleton, a C21 steroid structure, offers a versatile and robust framework for the synthesis of new targeted therapies. wikipedia.orgnj-finechem.com Researchers are actively exploring modifications to this core structure to create compounds with enhanced affinity and selectivity for a variety of receptors and enzymes implicated in disease.

Recent advancements have seen the emergence of pregnane derivatives as potential anticancer agents. nih.gov For instance, novel 4-azapregnene derivatives have been synthesized and evaluated for their antiproliferative activity in various cancer cell lines, demonstrating significant cytotoxic effects. nih.gov These findings underscore the potential of modifying the pregnane scaffold to develop new oncological treatments. Furthermore, pregnane-based steroids are being investigated as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), which could offer new therapeutic avenues for diseases associated with glutamatergic system hypofunction. nih.gov

The adaptability of the pregnane structure allows for its use in creating a diverse range of therapeutic agents. By introducing different functional groups and modifying the core ring structure, scientists can fine-tune the pharmacological properties of these compounds. This has led to the development of pregnane derivatives that can act as antagonists for receptors like the pregnane X receptor (PXR), which is implicated in multidrug resistance in cancer. nih.gov The ongoing research into novel pregnane-based scaffolds is a testament to the enduring importance of this class of steroids in drug discovery. nj-finechem.comresearchgate.net

Integration of Omics Technologies in Pregnane Steroid Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of steroid hormones, including pregnane derivatives. These high-throughput approaches allow for a comprehensive analysis of the complex biological systems governing steroid biosynthesis, metabolism, and function. bioscientifica.comnih.gov By integrating data from these different platforms, researchers can gain a more holistic understanding of the roles pregnane steroids play in health and disease. researchgate.net

Metabolomics, in particular, has proven to be a powerful tool for analyzing the steroid metabolome. nih.gov Advanced techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) enable the simultaneous quantification of multiple steroid hormones from small biological samples with high accuracy. nih.gov This has significant implications for diagnosing and monitoring disorders related to steroid biosynthesis and metabolism. nih.gov For example, steroid metabolome profiling can identify unique steroid signatures associated with various diseases, paving the way for personalized medicine. nih.govmetwarebio.com

Genomic studies have also provided valuable insights into the role of sex steroids in various conditions. Genome-wide association studies (GWAS) have identified genetic variations near genes involved in steroid-regulated pathways that are associated with an increased risk of developing certain diseases. nih.gov Transcriptomics and proteomics contribute further by elucidating how these genetic variations translate into changes in gene expression and protein function, respectively. researchgate.net The integrated analysis of multi-omics data is becoming an indispensable approach for uncovering the intricate mechanisms of pregnane steroid action and identifying new therapeutic targets. bioscientifica.com

Omics TechnologyApplication in Pregnane Steroid ResearchKey Findings
Genomics Identification of genetic variations associated with steroid-related diseases. nih.govGWAS have linked single nucleotide polymorphisms (SNPs) near steroid-regulated genes to conditions like endometriosis. nih.gov
Transcriptomics Analysis of gene expression changes in response to pregnane steroids. nih.govRevealed gene clusters distinctly expressed during the anaerobic degradation of androgens by certain bacteria. nih.gov
Proteomics Quantification of proteins involved in steroid synthesis and signaling pathways. researchgate.netElucidates the function of steroid hormone receptors and their downstream effects. researchgate.net
Metabolomics Comprehensive analysis of the steroid metabolome in biological samples. nih.govnih.govLC/MS/MS methods allow for accurate, simultaneous quantification of multiple steroids, aiding in the diagnosis of steroid-related disorders. nih.govnih.gov

Advanced Computational Modeling for Drug Discovery and Optimization

Computational modeling has become an integral part of modern drug discovery, offering powerful tools to predict and analyze the interactions between drug candidates and their biological targets. click2drug.org In the realm of pregnane steroid research, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being employed to design and optimize novel therapeutic agents. nih.govresearchgate.net

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com For instance, QSAR models have been developed to identify potential ligands for the pregnane X receptor (PXR), a key regulator of drug metabolism. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. How can 3,20-Dioxopregn-4-en-17-yl propanoate be identified and quantified in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the primary analytical method for identification and quantification. Reference standards (e.g., Impurity K in EP monographs) are used to calibrate retention times and validate peak purity. Key parameters include column type (C18 reverse-phase), mobile phase (acetonitrile/water gradients), and UV detection (240–260 nm). Data quality is ensured through system suitability tests and comparison with certified reference materials (CAS 302-23-8) .

Q. What synthetic routes are available for preparing this compound, and what are their key challenges?

  • Methodological Answer : Synthesis typically involves esterification of 17-hydroxyprogesterone derivatives with propanoic anhydride or acyl chlorides. Challenges include regioselectivity (avoiding ester formation at other hydroxyl groups) and purification of intermediates. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS. Impurities like 3,20-dioxopregn-4-en-17-yl acetate (CAS 302-23-8) must be controlled using orthogonal purification techniques (e.g., flash chromatography, recrystallization) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in metabolic stability data of this compound across different in vitro models?

  • Methodological Answer : Contradictions may arise from differences in enzyme activity (e.g., cytochrome P450 isoforms) or incubation conditions. A systematic approach includes:

Data Harmonization : Standardize protocols for liver microsome or hepatocyte assays (e.g., NADPH concentration, incubation time).

Cross-Model Validation : Compare degradation rates in human vs. rodent models using HPLC-MS/MS .

Bioinformatics Integration : Use software (e.g., MetaboAnalyst) to correlate metabolic pathways with literature data on propanoate metabolism disorders .
Contradictions should be documented as limitations and addressed in study design .

Q. How can enzyme engineering approaches optimize the biocatalytic synthesis of propanoate derivatives like this compound?

  • Methodological Answer : Directed evolution of acyltransferases or esterases can enhance regioselectivity and yield. For example:

  • Enzyme Screening : Test candidate enzymes (e.g., Candida antarctica lipase B) for activity on steroid substrates.
  • Rational Design : Modify active-site residues (e.g., via site-saturation mutagenesis) to accommodate bulky pregnane backbones.
  • Process Optimization : Use immobilized enzymes in continuous-flow reactors to improve stability and scalability.
    Success metrics include enantiomeric excess (>98%) and reduced byproduct formation .

Q. What advanced formulation strategies improve the stability and bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Nanocarrier Systems : Encapsulate the compound in nanosponge hydrogels (e.g., cyclodextrin-based polymers) to enhance solubility and controlled release.
  • Excipient Screening : Use factorial design experiments to optimize lipid-based formulations (e.g., SNEDDS) for intestinal permeability.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., oxidation at C4-C5 double bond) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.